2-(4-bromo-3-methoxyphenyl)propan-2-ol
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Overview
Description
2-(4-bromo-3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO2. It is a brominated phenol derivative with a methoxy group and a secondary alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methoxyphenyl)propan-2-ol typically involves the bromination of 3-methoxyphenylpropan-2-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-bromo-3-methoxyphenyl)propan-2-one
Reduction: 2-(3-methoxyphenyl)propan-2-ol
Substitution: 2-(4-methoxy-3-methoxyphenyl)propan-2-ol
Scientific Research Applications
2-(4-bromo-3-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methoxyphenyl)propan-2-ol depends on its specific applicationThe bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, while the secondary alcohol group can form covalent bonds with active sites on enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methoxyphenyl)propan-2-ol
- 2-bromo-4’-methylpropiophenone
- 2-bromo-1-(4-methoxyphenyl)propan-1-one
Uniqueness
2-(4-bromo-3-methoxyphenyl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with a secondary alcohol group, makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
1403330-20-0 |
---|---|
Molecular Formula |
C10H13BrO2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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